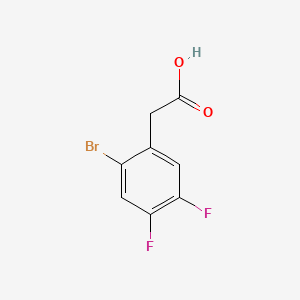

2-Bromo-4,5-difluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSLXVRCDYUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395677 | |

| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883502-07-6 | |

| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document provides a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and a summary of expected characterization data.

Introduction

This compound, with the chemical formula C₈H₅BrF₂O₂, is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom and two fluorine atoms on the phenyl ring, make it a versatile building block for introducing a bromo-difluoro-phenylacetyl moiety into larger molecules. The presence of fluorine can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 883502-07-6 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| Appearance | Off-white solid |

| Boiling Point (Predicted) | 313.0 ± 37.0 °C |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ |

| Water Solubility | Slightly soluble in water |

Synthesis Pathway

A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2,4,5-trifluorotoluene. The synthesis involves a three-step process:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,4,5-trifluorotoluene.

-

Radical Bromination: Bromination of the benzylic methyl group to form the corresponding benzyl bromide.

-

Cyanation: Nucleophilic substitution of the benzylic bromide with a cyanide group to yield the phenylacetonitrile derivative.

-

Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for each step are provided below. These are based on established methodologies for similar transformations and may require optimization for this specific synthesis.

Step 1: Synthesis of 2-Bromo-4,5-difluorotoluene (Analogous Protocol)

This protocol is adapted from a general procedure for the bromination of fluorinated aromatic compounds.

Materials:

-

2,4,5-Trifluorotoluene

-

Iron powder (catalyst)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite solution (5%)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,4,5-trifluorotoluene in dichloromethane in a three-necked flask equipped with a magnetic stirrer and a condenser, add a catalytic amount of iron powder.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of bromine in dichloromethane dropwise with vigorous stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, quench the reaction by pouring the mixture into an ice-cold 5% sodium sulfite solution.

-

Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide (Analogous Protocol)

This protocol is based on a standard radical bromination of an alkylbenzene.[3][4]

Materials:

-

2-Bromo-4,5-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Incandescent lamp

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-4,5-difluorotoluene and a catalytic amount of AIBN in carbon tetrachloride.

-

Add N-Bromosuccinimide to the mixture.

-

Heat the reaction mixture to reflux while irradiating with an incandescent lamp.

-

Monitor the reaction by GC. The reaction is complete when the solid succinimide floats on top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 2-Bromo-4,5-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Bromo-4,5-difluorophenylacetonitrile (Analogous Protocol)

This protocol is adapted from a general procedure for the cyanation of benzyl halides.[5][6]

Materials:

-

2-Bromo-4,5-difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous ethanol or a biphasic system with a phase-transfer catalyst

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide in aqueous ethanol.

-

Add the crude 2-Bromo-4,5-difluorobenzyl bromide to the cyanide solution.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 2-Bromo-4,5-difluorophenylacetonitrile. Purification can be achieved by column chromatography on silica gel.

Step 4: Synthesis of this compound (Analogous Protocol)

This protocol is based on the acid-catalyzed hydrolysis of nitriles.[7]

Materials:

-

2-Bromo-4,5-difluorophenylacetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 2-Bromo-4,5-difluorophenylacetonitrile.

-

Slowly add water to the mixture.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. The expected data based on its structure are summarized below.

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of the final product.

Caption: General workflow for the analytical characterization of the synthesized compound.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-7.5 ppm). The benzylic methylene protons (-CH₂-) will likely appear as a singlet around 3.7-4.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum will show signals for the eight carbon atoms. The carboxylic acid carbonyl carbon will be significantly downfield (approx. 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with characteristic C-F couplings. The benzylic carbon will be observed around 35-45 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700-1725 cm⁻¹. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. C-Br stretch will be in the fingerprint region. |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Fragmentation may involve the loss of the carboxyl group (-COOH), the bromine atom (-Br), and other characteristic fragments. |

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling bromine, N-Bromosuccinimide, and cyanide salts, as they are highly toxic and corrosive.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route and expected analytical data for this compound. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The detailed characterization data will be crucial for confirming the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

- 1. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]

- 2. 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms, along with the carboxylic acid group, imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 883502-07-6 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][4] |

| Molecular Weight | 251.03 g/mol | [2][4][5] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 143.1 ± 26.5 °C | [1] |

| Boiling Point | 313.0 ± 37.0 °C at 760 mmHg | [1][2] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| pKa | 3.82 ± 0.10 (Predicted) | [2] |

| LogP | 2.21 | [1] |

| Water Solubility | Slightly soluble in water | [1][2][4] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Refractive Index | 1.550 | [1] |

Experimental Protocols

While specific experimental data for the determination of all physicochemical properties of this compound are not publicly detailed, standard laboratory procedures are employed for such characterizations. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS). The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

Solubility Determination

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The concentration of the saturated solution is then determined analytically.

Synthetic Workflow

This compound is an intermediate used in organic synthesis. A generalized synthetic pathway for phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide.

Caption: Generalized synthetic workflow for phenylacetic acids.

Applications in Research and Development

As a substituted phenylacetic acid, this compound is a versatile intermediate in the synthesis of various target molecules.[2] The presence of the bromo and difluoro groups provides multiple reaction sites for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. Its utility is significant in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[6] While this specific molecule is not highlighted as a direct therapeutic agent, its role as a building block is crucial in the development of novel compounds with potential biological activities.

Safety Information

This compound is classified as harmful. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

In-Depth Technical Guide: 2-Bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This document provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Identifier | Value | Source(s) |

| CAS Number | 883502-07-6 | [1][2][3] |

| Molecular Formula | C8H5BrF2O2 | [1][2] |

| MDL Number | MFCD04973423 | [1][2] |

| Property | Value | Source(s) |

| Molecular Weight | 251.02 g/mol | [1] |

| Form | Solid | [4] |

| Color | Off-white | [4] |

| Boiling Point | 313.0 ± 37.0 °C (Predicted) | [4] |

| Density | 1.774 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.82 ± 0.10 (Predicted) | [4] |

| Water Solubility | Slightly soluble in water | [4] |

| Purity | >97% - 98% | |

| Storage | Sealed in dry, Room Temperature | [4] |

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis.[4] The presence of the bromine atom on the phenyl ring allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from simpler building blocks.

The difluoro substitution pattern on the phenyl ring is a key feature, as fluorine incorporation is a common strategy in drug design to modulate the electronic and metabolic properties of a molecule.

Biological Activity and Drug Development

As of the latest available information, there are no specific, publicly documented applications of this compound in the development of named pharmaceutical agents or as a biologically active molecule itself. Its role appears to be that of a versatile building block, which researchers can acquire for the synthesis of novel compounds. The ultimate biological activity of the final products derived from this intermediate would depend on the subsequent synthetic modifications and the overall structure of the resulting molecule.

No information regarding its mechanism of action or any associated signaling pathways has been found in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound in synthetic procedures or biological assays are not available in published literature or patent filings. Researchers utilizing this compound would need to develop their own protocols based on standard organic synthesis methodologies for phenylacetic acid derivatives or for the specific reaction types they intend to perform.

Logical Relationship Diagram

Due to the absence of detailed experimental workflows or defined signaling pathways associated with this compound, a representative logical diagram illustrating its general utility is provided below.

Caption: General workflow from starting material to potential biological screening.

Conclusion

This compound is a commercially available fine chemical with well-defined physicochemical properties. Its primary and currently known application is as a versatile intermediate for organic synthesis, particularly in the construction of complex molecules that may be of interest in pharmaceutical and materials science research. The lack of specific, publicly available data on its biological activity or its use in established synthetic pathways for drug candidates suggests that it is a foundational building block awaiting exploration by the scientific community. Researchers in drug discovery are encouraged to consider its potential in the design and synthesis of novel compounds, leveraging its unique halogenation pattern to create new chemical entities with potentially enhanced properties.

References

- 1. mybib.com [mybib.com]

- 2. US11182267B2 - Methods and systems to determine baseline event-type distributions of event sources and detect changes in behavior of event sources - Google Patents [patents.google.com]

- 3. 164330-34-1[1H-Imidazole-4-carboxylic acid, 5-methyl-1-(5-methyl-2-nitrophenyl)-, ethyl ester 98%]- Jizhi Biochemical [acmec.com.cn]

- 4. patents.justia.com [patents.justia.com]

Spectral Analysis of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Bromo-4,5-difluorophenylacetic acid (C₈H₅BrF₂O₂), a valuable intermediate in organic synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectral data for a solid organic acid, ensuring researchers can confidently characterize this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the analysis of similar chemical structures and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 10-12 | Singlet, broad | 1H | -COOH |

| ~ 7.4 | Doublet of doublets | 1H | Ar-H |

| ~ 7.2 | Doublet of doublets | 1H | Ar-H |

| ~ 3.7 | Singlet | 2H | -CH₂- |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | -C OOH |

| ~ 150 (d, J ≈ 250 Hz) | C -F |

| ~ 147 (d, J ≈ 250 Hz) | C -F |

| ~ 122 (d, J ≈ 20 Hz) | C -H |

| ~ 120 (d, J ≈ 20 Hz) | C -H |

| ~ 115 (d, J ≈ 5 Hz) | C -Br |

| ~ 130 | Ar-C -CH₂ |

| ~ 40 | -C H₂- |

Predicted IR Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 600-800 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Negative Ion Mode

| m/z | Interpretation |

| 249/251 | [M-H]⁻ (Isotopic pattern for Br) |

| 205/207 | [M-H-CO₂]⁻ (Decarboxylation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Securely cap the NMR tube and vortex until the sample is completely dissolved. A gentle warming in a water bath may be necessary for poorly soluble compounds.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30-degree pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small, spatula-tip amount)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal and press thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Electrospray Ionization (ESI) in Negative Ion Mode

Materials:

-

This compound (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Volumetric flask (e.g., 10 mL)

-

Micropipettes

-

Sample vial

Procedure:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 10 mL of a suitable solvent to make a concentration of about 100 µg/mL.

-

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

-

Transfer the final diluted sample solution to a clean sample vial.

-

Set up the mass spectrometer with an ESI source operating in negative ion mode.

-

Typical ESI source parameters might include a capillary voltage of -3 to -4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C. These parameters should be optimized for the specific instrument and compound.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analyze the resulting spectrum for the deprotonated molecular ion [M-H]⁻ and any characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for all bromine-containing ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound such as this compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-difluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical principles governing its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and drug discovery.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and development.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the concentration of the reactants in the solution.

-

Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: In the pharmaceutical industry, solubility is a critical factor that influences a drug's bioavailability and the choice of excipients for formulation.[2]

-

Drug Discovery: Early assessment of solubility helps in identifying promising drug candidates and optimizing their properties for better in vivo performance.[3]

Physicochemical Properties of this compound

-

Structure: this compound possesses a carboxylic acid group, which is polar and capable of hydrogen bonding. The aromatic ring with bromo and difluoro substituents contributes to its lipophilicity.

-

Polarity: The presence of both polar (carboxylic acid) and non-polar (bromodifluorophenyl group) moieties suggests that it will exhibit a range of solubilities in different organic solvents.

-

"Like Dissolves Like": Based on this principle, it is expected to be more soluble in polar organic solvents that can interact with the carboxylic acid group, such as alcohols and polar aprotic solvents. Its solubility in non-polar solvents is likely to be more limited.

-

Water Solubility: The compound is reported to be slightly soluble in water.[4][5][6]

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility behavior.

Caption: Predicted solubility based on molecular structure.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Tetrahydrofuran | 25 | Shake-Flask | ||

| Dimethylformamide | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and accurate solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvents

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

The following diagram outlines the workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask method.

Kinetic Solubility Assays

For high-throughput screening in drug discovery, kinetic solubility assays are often employed.[1][7] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves dissolving the compound in a solvent like DMSO and then adding it to an aqueous buffer or organic solvent to observe precipitation.

Solubility in the Context of Drug Development

Solubility testing is a critical component throughout the drug discovery and development pipeline.[3]

-

Lead Identification: Early solubility screening helps to identify promising compounds with favorable physicochemical properties.[3]

-

Lead Optimization: During this phase, chemists modify the structure of lead compounds to improve their solubility and other properties.[3]

-

Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) in various excipients is essential for designing a stable and effective drug product.[2]

-

In Vivo Predictions: Solubility data can be used to predict a drug's behavior in the body, including its absorption and bioavailability.[3]

The following diagram illustrates the role of solubility assessment at different stages of drug development.

Caption: Role of solubility assessment in drug development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. A qualitative understanding of its solubility can be derived from its molecular structure. For precise and reliable quantitative data, the detailed experimental protocol for the shake-flask method provides a robust methodology. The generation of such data is crucial for the effective application of this compound in research and development.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. This compound CAS#: 883502-07-6 [amp.chemicalbook.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

The Reactivity of the Bromine Atom in 2-Bromo-4,5-difluorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4,5-difluorophenylacetic acid, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the electron-withdrawing fluorine atoms and the phenylacetic acid moiety, allows for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data for analogous systems to guide synthetic strategies.

Overview of Reactivity

The bromine atom in this compound is amenable to a variety of transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions and organometallic chemistry. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition to low-valent metal catalysts. However, the presence of the acidic proton of the carboxylic acid group requires careful consideration of the reaction conditions, particularly the choice of base, to avoid undesirable side reactions.

The primary modes of reactivity at the C-Br bond include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

Heck Reaction (C-C bond formation)

-

-

Copper-Catalyzed Reactions:

-

Ullmann Condensation (C-O and C-N bond formation)

-

-

Organometallic Transformations:

-

Grignard Reagent Formation

-

Lithiation (Bromine-Lithium Exchange)

-

-

Nucleophilic Aromatic Substitution (SNA r): While less common for bromides compared to fluorides in highly activated systems, it is a potential reaction pathway under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides. For this compound, these reactions provide a powerful means to introduce a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Note: The following data is for analogous compounds and serves as a representative guide for the expected reactivity of this compound. Yields are highly dependent on the specific substrates and reaction conditions.

| Coupling Partner (Aryl Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | ~90 | 2-Bromo-4-methylpyridine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85-95 | Generic Aryl Bromide |

| 3-Thienylboronic acid | XPhos Palladacycle G2 / XPhos | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | High | 4-Chloroanisole |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][2] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

| Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~92 | 2-Bromo-4-methylpyridine |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | 2-Bromo-4-fluorophenol |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 12 | 80-90 | Generic Aryl Bromide |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][4] The reactivity of aryl halides in this reaction is generally I > OTf > Br > Cl.[3]

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~88 | 2-Bromo-4-methylpyridine |

| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | Room Temp | 3 | 89 | Generic Aryl Halide[3] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50 | 12 | 85-95 | Generic Aryl Bromide |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.).

-

Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5][6]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

| Alkene Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | High | 2-Bromo-4-methylpyridine |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 12 | 80-90 | Generic Aryl Bromide |

| Acrylonitrile | PdCl₂ | K₂CO₃ | NMP | 120 | 8 | 75-85 | Generic Aryl Bromide |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Reagent Addition: Add anhydrous, degassed acetonitrile, the alkene (1.5 equiv.), and triethylamine (Et₃N, 1.5 equiv.).

-

Reaction: Seal the tube and heat to 100 °C for 18-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Other Significant Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, phenols, or amines.[7][8] It typically requires higher temperatures than palladium-catalyzed reactions.

Experimental Protocol: Ullmann C-O Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (CuI, 10 mol%).

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction: Heat the mixture to 150-200 °C for 12-24 hours.

-

Monitoring and Workup: Monitor by TLC or LC-MS. After cooling, dilute with water and extract with an organic solvent.

-

Purification: Purify by standard chromatographic techniques.

Grignard Reagent Formation

Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent.[9] Protection of the carboxylic acid as an ester is necessary before attempting Grignard formation.

Logical Relationship for Grignard Reagent Formation with an Acidic Proton

Caption: Logical workflow for Grignard reagent formation from a substrate with an acidic proton.

Experimental Protocol: Grignard Formation (from the protected ester)

-

Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equiv.).

-

Initiation: Add a small crystal of iodine to activate the magnesium.

-

Reagent Addition: Add a solution of the methyl or ethyl ester of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

Reaction: The reaction is typically initiated by gentle heating and then maintained at reflux for 1-2 hours.

-

Usage: The resulting Grignard reagent can be used in subsequent reactions with various electrophiles.

Lithiation (Bromine-Lithium Exchange)

Similar to Grignard formation, direct lithiation using organolithium reagents is incompatible with the acidic proton. After protection of the carboxylic acid, bromine-lithium exchange can be achieved at low temperatures.

Experimental Protocol: Bromine-Lithium Exchange (from the protected ester)

-

Reaction Setup: Dissolve the protected ester of this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C.

-

Reagent Addition: Add n-butyllithium (1.1 equiv.) dropwise.

-

Reaction: Stir the mixture at -78 °C for 30-60 minutes.

-

Quenching: The resulting aryllithium species can be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones).

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its carbon-bromine bond. The presence of fluorine atoms activates the molecule for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse functionalities. While the acidic proton of the carboxylic acid moiety necessitates careful consideration of reaction conditions, particularly for organometallic transformations, appropriate protection strategies can be employed. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important building block in their synthetic endeavors.

References

- 1. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. leah4sci.com [leah4sci.com]

- 4. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-4,5-difluorophenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4,5-difluorophenylacetic acid is a valuable halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive carboxylic acid moiety, makes it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on providing practical experimental details for laboratory use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.02 g/mol |

| CAS Number | 883502-07-6 |

| Appearance | Off-white solid |

| Predicted Boiling Point | 313.0 ± 37.0 °C |

| Predicted Density | 1.774 ± 0.06 g/cm³ |

| Predicted pKa | 3.82 ± 0.10 |

| Water Solubility | Slightly soluble in water |

Synthesis of this compound

Proposed Synthetic Pathways

Two logical and well-precedented strategies for the synthesis of this compound are the Arndt-Eistert homologation of the corresponding benzoic acid and the hydrolysis of the corresponding phenylacetonitrile.

Arndt-Eistert Homologation: This classical method for one-carbon homologation of carboxylic acids is a highly viable route.[1][2][3][4]

-

Step 1: Acyl Chloride Formation: 2-Bromo-4,5-difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Step 2: Diazoketone Formation: The acyl chloride is then reacted with diazomethane to form the intermediate diazoketone.

-

Step 3: Wolff Rearrangement: The diazoketone, upon treatment with a silver oxide catalyst in the presence of water, undergoes a Wolff rearrangement to yield the desired this compound.[1][4]

Hydrolysis of Phenylacetonitrile: This two-step approach offers an alternative pathway.

-

Step 1: Nitrile Formation: A suitable starting material, such as 1-bromo-2-(bromomethyl)-4,5-difluorobenzene, can be reacted with sodium or potassium cyanide to introduce the nitrile group.

-

Step 2: Hydrolysis: The resulting 2-Bromo-4,5-difluorophenylacetonitrile is then subjected to acidic or basic hydrolysis to afford the final carboxylic acid product.

Key Reactions and Applications in Organic Synthesis

The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and alcohols, further expanding its synthetic utility.

For many cross-coupling reactions, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7]

Experimental Protocol:

A typical procedure for the Sonogashira coupling is as follows:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[6]

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

After completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 60 | >90 |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | DMF | 80 | 70-96 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][8][9]

Experimental Protocol:

A general protocol for the Buchwald-Hartwig amination is as follows:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-5 mol%), a phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good to Excellent |

| Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | Good to Excellent |

Applications in Drug Discovery and Agrochemicals

Fluorinated phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The closely related 2,4,5-trifluorophenylacetic acid is a key building block for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used for the treatment of type 2 diabetes.[10][11][12][13] This highlights the potential of this compound as a precursor for novel drug candidates. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[14]

The versatility of 2-Bromo-4,5-difluorobenzoic acid, the precursor to the title compound, in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors further underscores the importance of this structural motif in modern drug discovery.[14] Additionally, this class of compounds serves as a crucial component in the development of new pesticides and herbicides.[14]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecules with applications in medicinal chemistry and agrochemical research. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-4,5-difluorophenylacetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its utility is primarily recognized in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and a discussion of its potential applications in research and development.

Introduction

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 883502-07-6 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.03 g/mol | [2] |

| Appearance | Off-white to white solid | N/A |

| Purity | Typically ≥98% | [4] |

| Melting Point | >110 °C | [5] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and widely applicable method involves the formation of a Grignard reagent from the corresponding benzyl bromide, followed by carboxylation.

Step 1: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide

The initial step involves the radical bromination of 1-bromo-2-methyl-4,5-difluorobenzene.

Diagram of the Synthetic Workflow for 2-Bromo-4,5-difluorobenzyl bromide:

Caption: Radical bromination of the starting material to yield the benzyl bromide intermediate.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1-bromo-2-methyl-4,5-difluorobenzene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Reaction Execution: The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-bromo-4,5-difluorobenzyl bromide, can be further purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

The second step involves the formation of a Grignard reagent from the synthesized benzyl bromide, followed by carboxylation using solid carbon dioxide (dry ice).

Diagram of the Synthetic Workflow for this compound:

Caption: Formation of the Grignard reagent followed by carboxylation to yield the final product.

Experimental Protocol:

-

Grignard Reagent Formation:

-

A dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

-

A solution of 2-bromo-4,5-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

-

Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The Grignard solution is cooled in an ice bath.

-

Freshly crushed solid carbon dioxide (dry ice, an excess) is added portion-wise to the stirred Grignard reagent solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until all the carbon dioxide has sublimated.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of cold 1 M aqueous hydrochloric acid (HCl).

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

-

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a key intermediate in several areas of research and development:

-

Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The unique halogenation pattern of this compound could be exploited to synthesize novel analogues with altered potency, selectivity, or pharmacokinetic profiles. The bromine atom also provides a handle for further functionalization through cross-coupling reactions.

-

Agrochemicals: Phenylacetic acid derivatives are also found in some herbicides and fungicides. The introduction of fluorine atoms is a common strategy in agrochemical design to enhance biological activity and metabolic stability.

-

Materials Science: Fluorinated organic molecules are of interest in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of new pharmaceuticals, agrochemicals, and materials. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established organometallic methodologies. This guide provides a comprehensive overview of its properties and a detailed protocol for its preparation, serving as a valuable resource for researchers and scientists in the field of organic synthesis.

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromo-4,5-difluorophenylacetic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Executive Summary

2-Bromo-4,5-difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that is emerging as a valuable and versatile scaffold in medicinal chemistry. Its strategic placement of bromine and fluorine atoms, coupled with a reactive carboxylic acid moiety, provides a unique chemical handle for the synthesis of a diverse range of complex molecules with significant therapeutic potential. This technical guide explores the core applications of this compound, focusing on its promising role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitors for non-opioid pain management. This document provides a comprehensive overview of the synthetic utility, potential biological targets, relevant signaling pathways, and detailed experimental protocols for the derivatization of this key intermediate.

Introduction: The Strategic Advantage of Fluorination and Bromination

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoro substitution pattern in this compound offers these advantages, while the bromine atom serves as a key functional group for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The phenylacetic acid core itself is a common motif in many biologically active compounds, providing a robust framework for drug design.

This guide will delve into the most promising therapeutic avenues for derivatives of this compound, supported by data from analogous compounds and detailed methodologies for their synthesis and evaluation.

Key Therapeutic Applications

Based on the known biological activities of structurally related compounds, two primary areas of application have been identified for derivatives of this compound:

-

GPR119 Agonists for Type 2 Diabetes: The closely related 2-Bromo-4,5-difluorobenzoic acid is a known building block for GPR119 agonists. GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.

-

Selective NaV1.7 Inhibitors for Pain Management: The same benzoic acid analog has been utilized in the synthesis of selective NaV1.7 inhibitors. NaV1.7 is a voltage-gated sodium channel crucial for the transmission of pain signals. Selective inhibitors of NaV1.7 hold the promise of potent analgesia without the side effects associated with non-selective sodium channel blockers or opioids.

Quantitative Data on Analogous Compounds

Table 1: Biological Activity of GPR119 Agonists Derived from Analogous Scaffolds

| Compound ID | Scaffold | Target | Assay | EC50 (nM) | Reference |

| GSK1292263 | Pyridinol derivative | Human GPR119 | cAMP Accumulation | 20.6 | |

| Compound 4p | 1,2,4-Oxadiazole | Human GPR119 | cAMP Accumulation | 20.6 |

Table 2: Biological Activity of NaV1.7 Inhibitors Derived from Analogous Scaffolds

| Compound ID | Scaffold | Target | Assay | IC50 (µM) | Reference |

| QLS-81 | Ralfinamide analog | Human NaV1.7 | Whole-cell patch clamp | 3.5 | |

| Ralfinamide | Phenylacetamide | Human NaV1.7 | Whole-cell patch clamp | 37.1 |

Signaling Pathways

Understanding the downstream signaling pathways of the targeted receptors is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for GPR119 and NaV1.7.

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Bromo-4,5-difluorophenylacetic acid: A Framework for Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-difluorophenylacetic acid is a readily available synthetic intermediate with significant potential for the development of novel bioactive molecules. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and two fluorine atoms to enhance metabolic stability and binding affinity, makes it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the core compound, explores potential structural analogs and derivatives, and outlines detailed experimental protocols for their synthesis and biological evaluation. While specific biological data for a wide range of derivatives of this exact molecule are not extensively reported in publicly accessible literature, this document serves as a foundational framework for initiating research programs aimed at exploring its therapeutic potential. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we present a roadmap for the rational design and discovery of novel drug candidates.

Introduction to the Core Scaffold: this compound

This compound is a phenylacetic acid derivative with the chemical formula C₈H₅BrF₂O₂. The presence of the bromine and fluorine substituents on the phenyl ring, combined with the carboxylic acid moiety, provides multiple avenues for chemical modification, making it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the core compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 251.03 g/mol | --INVALID-LINK-- |

| CAS Number | 883502-07-6 | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 313.0 ± 37.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.774 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.82 ± 0.10 | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

Potential Structural Analogs and Derivatives

The chemical structure of this compound allows for the generation of a diverse library of derivatives through modifications at three primary sites: the carboxylic acid group, the phenyl ring via the bromine atom, and the benzylic position.

Derivatives of the Carboxylic Acid Moiety